n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide
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Overview
Description
It is characterized by the presence of a phenyl group attached to a benzamide moiety, which is further substituted with a 2,4,6-trimethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with n-phenylbenzamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving n-phenylbenzamide in an appropriate solvent such as dichloromethane.
- Adding a base like triethylamine to the solution.
- Slowly adding 2,4,6-trimethylbenzoyl chloride to the reaction mixture while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and purifying it through recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
N-Phenylbenzamide: A simpler analog without the trimethylbenzoyl substitution, used in various organic synthesis applications.
2,4,6-Trimethylbenzoyl chloride: A key reagent used in the synthesis of n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide.
Uniqueness
This compound is unique due to the presence of both phenyl and 2,4,6-trimethylbenzoyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-phenyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15-13-16(2)21(17(3)14-15)22(25)18-9-11-19(12-10-18)23(26)24-20-7-5-4-6-8-20/h4-14H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDUSCFHZIQGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967502 |
Source
|
Record name | N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-74-6 |
Source
|
Record name | N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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